Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate
Overview
Description
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and benzoic acid, a simple aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate typically involves the reaction of 4-(hydroxymethyl)piperidine with methyl 4-formylbenzoate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[4-(carboxymethyl)piperidin-1-yl]methyl}benzoic acid.
Reduction: Formation of 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate moiety can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate: A similar compound with a different substitution pattern on the piperidine ring.
4-Piperidinemethanol: A simpler compound with a hydroxymethyl group attached to the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a benzoate moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPXBBOZFWVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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